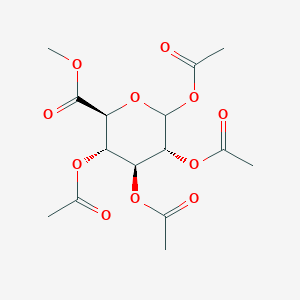

Methyl D-glucopyranuronate 1,2,3,4-tetraacetate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

methyl (2S,3S,4S,5R)-3,4,5,6-tetraacetyloxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O11/c1-6(16)22-10-11(23-7(2)17)13(24-8(3)18)15(25-9(4)19)26-12(10)14(20)21-5/h10-13,15H,1-5H3/t10-,11-,12-,13+,15?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPOQCELSZBSZGX-BVIXPPBVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]([C@H](OC([C@@H]1OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90453228 | |

| Record name | Methyl 1,2,3,4-tetra-O-acetyl-D-glucopyranuronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3082-96-0 | |

| Record name | Methyl D-glucopyranuronate 1,2,3,4-tetraacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3082-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1,2,3,4-tetra-O-acetyl-D-glucopyranuronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl D-glucopyranuronate 1,2,3,4-tetraacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl D-glucopyranuronate 1,2,3,4-tetraacetate, a pivotal intermediate in carbohydrate chemistry and drug development. This document collates its chemical and physical properties, outlines its primary applications, and presents detailed experimental protocols for its use in glycosylation reactions. While a definitive, step-by-step synthesis protocol is not available in a single source, the general synthetic strategy is discussed. Notably, there is no current scientific literature linking this compound directly to the modulation of specific signaling pathways; therefore, a workflow for its principal application in glycoside synthesis is provided as a logical visualization. This guide is intended to serve as a valuable resource for researchers and professionals engaged in glycochemistry, medicinal chemistry, and the development of novel therapeutics.

Chemical and Physical Properties

This compound is a fully protected derivative of D-glucuronic acid. The acetyl and methyl ester protecting groups enhance its stability and solubility in organic solvents, making it an excellent glycosyl donor for the synthesis of various glycosides.[1]

| Property | Value | References |

| CAS Number | 7355-18-2 | [1] |

| Molecular Formula | C₁₅H₂₀O₁₁ | [1] |

| Molecular Weight | 376.31 g/mol | [1] |

| Appearance | White to light brown crystalline powder | [2] |

| Melting Point | 179 °C | [2] |

| Optical Activity | [α]²⁰/D +7.0° to +9.0° (c=1, CHCl₃) | [3] |

| Solubility | Soluble in acetonitrile and hot butanone. Slightly soluble in Chloroform, Ethyl Acetate, and very slightly soluble in Methanol. | [4] |

| Storage | Store at 2-8 °C in a tightly closed container, protected from light. | [1] |

Synonyms:

-

1,2,3,4-Tetra-O-acetyl-β-D-glucopyranuronic acid methyl ester[3]

-

Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate[3]

-

(2S,3R,4S,5S,6S)-6-(Methoxycarbonyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate

Synthesis Overview

-

Methanolysis: The initial step involves the opening of the lactone ring of D-(+)-glucurono-3,6-lactone with methanol to form the methyl ester.

-

Protection of Hydroxyl Groups: The subsequent and crucial step is the peracetylation of the free hydroxyl groups on the glucuronic acid methyl ester. This is typically achieved using acetic anhydride in the presence of a base such as pyridine.

-

Purification: The final product is then purified, commonly through recrystallization or column chromatography, to yield the crystalline this compound.

A visual representation of this synthetic workflow is provided below.

Caption: General Synthetic Workflow for this compound.

Applications in Research and Drug Development

The primary utility of this compound lies in its role as a versatile glycosyl donor in the synthesis of a wide array of glycosides and glycoconjugates.[5]

-

Glycoside Synthesis: It serves as a key building block for the stereoselective synthesis of both α- and β-glucuronides, which are integral components of many biologically active molecules, including saponins and bacterial polysaccharides.[6][7]

-

Drug Delivery and Prodrugs: This compound is instrumental in the development of glucuronide prodrugs. The glucuronide moiety can enhance the water solubility and bioavailability of parent drugs.[8] A notable application is in cancer therapy, where it has been used to create water-soluble derivatives of camptothecin for use in cancer prodrug monotherapy and antibody-directed enzyme prodrug therapy (ADEPT).[8] In such systems, the glucuronide linkage is designed to be stable in circulation but cleaved by specific enzymes, such as β-glucuronidase, which can be present at higher concentrations in tumor microenvironments, thereby releasing the active cytotoxic drug.

-

Biochemical Assays: Researchers utilize this compound in various biochemical assays to investigate the activity of enzymes involved in glycosylation and deglycosylation processes, which is crucial for understanding metabolic pathways.[5]

Experimental Protocols: Glycosylation Reactions

The following protocols are examples of how this compound is employed as a glycosyl donor.

α-Glucuronidation of Terpenoid Alcohols

This protocol details a facile method for the synthesis of terpenyl 2,3,4-tri-O-acetyl-α-D-glucuronide methyl esters.[6]

Materials:

-

Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate

-

Terpenoid alcohol (e.g., β-cholestanol, 1-adamantanol, 2-adamantanol)

-

Bis(trifluoromethanesulfonyl)imide (Tf₂NH)

-

Dichloromethane (DCM)

-

Ethyl acetate

-

n-hexane

-

Silica gel for column chromatography

Procedure:

-

Dissolve Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate (1.0 eq) and the terpenoid alcohol (1.5 eq) in dichloromethane.

-

Add bis(trifluoromethanesulfonyl)imide (2.0 eq) to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water and extract with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the residue by silica gel column chromatography using a gradient of n-hexane and ethyl acetate to afford the desired α-glucuronide.

| Acceptor Alcohol | Reaction Time (h) | Solvent System (Hexane:EtOAc) | Yield (%) |

| β-cholestanol | 3 | 4:1 | 70 |

| 1-adamantanol | 1 | 4:1 | 56 |

| 2-adamantanol | 1.5 | 3:1 | 55 |

Selective O-deacetylation for Glycosyl Donor Modification

This protocol describes the selective deacetylation at the anomeric position to prepare a precursor for a trichloroacetimidate donor.[7]

Materials:

-

Methyl 1,2,3,4-tetra-O-acetyl-β-D-glycopyranuronate

-

Hydrazinium acetate

-

Dimethylformamide (DMF)

Procedure:

-

Dissolve Methyl 1,2,3,4-tetra-O-acetyl-β-D-glycopyranuronate in DMF.

-

Add hydrazinium acetate to the solution.

-

Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

-

The resulting methyl 2,3,4-tri-O-acetyl-D-glucopyranuronate can then be used in subsequent reactions, such as the formation of a trichloroacetimidate donor.

Visualization of Experimental Workflow

As there is no evidence of this compound being directly involved in a specific signaling pathway, the following diagram illustrates the experimental workflow for a typical α-glycosylation reaction, which is its primary and most significant application.

Caption: Experimental Workflow for α-Glucuronidation using this compound.

Conclusion

This compound is a cornerstone molecule for synthetic carbohydrate chemistry. Its well-defined structure and reactivity make it an invaluable tool for the construction of complex glycosidic linkages, which are fundamental to numerous biological processes and the development of novel therapeutics. While its direct role in modulating signaling pathways has not been established, its application in creating targeted drug delivery systems underscores its importance in advanced pharmaceutical research. This guide provides essential data and methodologies to aid researchers in harnessing the full potential of this versatile building block.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chembk.com [chembk.com]

- 3. Methyl 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronate | 7355-18-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. 1,2,3,4-TETRA-O-ACETYL-D-GLUCOPYRANURONIC ACID METHYL ESTER Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. researchgate.net [researchgate.net]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. goldbio.com [goldbio.com]

An In-depth Technical Guide to Methyl D-glucopyranuronate 1,2,3,4-tetraacetate: Structure, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl D-glucopyranuronate 1,2,3,4-tetraacetate is a pivotal carbohydrate derivative extensively utilized in biomedical research and pharmaceutical development. Its fully protected structure makes it a versatile building block for the synthesis of various glycosides and glucuronide-based prodrugs. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and key applications, with a particular focus on its role in innovative cancer therapies such as Antibody-Directed Enzyme Prodrug Therapy (ADEPT). Detailed methodologies for its synthesis and its use in prodrug construction are also discussed, offering valuable insights for researchers in the field.

Chemical Structure and Properties

This compound, also known by several synonyms including Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate, is a fully acetylated methyl ester of D-glucuronic acid. The presence of the acetyl protecting groups enhances its stability and solubility in organic solvents, making it an ideal intermediate for various synthetic transformations.

Chemical Structure:

Figure 1: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1. This data is crucial for its handling, storage, and application in various experimental setups.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₀O₁₁ | [1] |

| Molecular Weight | 376.31 g/mol | [1] |

| CAS Number | 7355-18-2 | [1][2] |

| Appearance | White to off-white powder/crystal | |

| Melting Point | 177-181 °C | |

| Boiling Point | 412.3 ± 45.0 °C (Predicted) | [3] |

| Density | 1.33 ± 0.1 g/cm³ (Predicted) | [3][4] |

| Solubility | Soluble in acetonitrile and hot butanone. | |

| Optical Activity | [α]20/D +8.1 to +9.5° (c=1 in CHCl₃) | [2] |

| Storage | 2-8°C, protect from light |

Table 1: Physicochemical properties of this compound.

Spectral Data

The structural identity of this compound is typically confirmed using various spectroscopic techniques. Key identifiers include:

-

SMILES: COC(=O)C1OC(OC(C)=O)C(OC(C)=O)C(OC(C)=O)C1OC(C)=O[2]

-

InChI: 1S/C15H20O11/c1-6(16)22-10-11(23-7(2)17)13(24-8(3)18)15(25-9(4)19)26-12(10)14(20)21-5/h10-13,15H,1-5H3[2]

Experimental Protocols

Synthesis of this compound

-

Starting Material: The synthesis would commence with a suitable D-glucuronic acid derivative, such as D-glucurono-6,3-lactone.

-

Methanolysis: Treatment with sodium methoxide in anhydrous methanol to open the lactone ring and form the methyl ester.

-

Acetylation: Per-acetylation of the hydroxyl groups using acetic anhydride in the presence of a base like pyridine.

-

Purification: The final product would be purified by recrystallization or column chromatography to yield the white, crystalline this compound.

Synthesis of Glucuronide Prodrugs

This compound serves as a crucial starting material for the synthesis of glucuronide prodrugs.[6] The general protocol involves the selective deacetylation at the anomeric position followed by coupling with the desired drug molecule.

-

Selective Deacetylation: The acetyl group at the C1 position is selectively removed. For instance, selective O-deacetylation can be achieved using hydrazinium acetate to yield methyl 2,3,4-tri-O-acetyl-D-glucopyranuronate.[6]

-

Activation of the Anomeric Position: The anomeric hydroxyl group is then activated to facilitate coupling. This can be achieved by converting it into a good leaving group, such as a trichloroacetimidate or a bromide. For example, treatment with trichloroacetonitrile and a base like DBU forms a crystalline imidate.[6]

-

Glycosylation (Coupling to the Drug): The activated glucuronide donor is then coupled with the drug molecule (containing a suitable nucleophilic group like a hydroxyl or an amine) in the presence of a Lewis acid catalyst.

-

Deprotection: The remaining acetyl groups on the glucuronide moiety are removed under basic conditions (e.g., using sodium methoxide in methanol) to yield the final water-soluble glucuronide prodrug.

-

Purification: The final prodrug is purified using techniques like HPLC.[6]

Applications in Drug Development

The primary application of this compound in drug development is as a precursor for glucuronide prodrugs, particularly in the field of oncology.

Antibody-Directed Enzyme Prodrug Therapy (ADEPT)

ADEPT is a targeted cancer therapy strategy that utilizes a two-step approach to deliver a potent cytotoxic agent specifically to tumor cells, thereby minimizing systemic toxicity.[7][8] Glucuronide prodrugs synthesized from this compound are key components of this therapy.

The workflow of ADEPT using a glucuronide prodrug is as follows:

Figure 2: Experimental workflow of Antibody-Directed Enzyme Prodrug Therapy (ADEPT).

In this therapeutic model, an antibody that specifically recognizes a tumor-associated antigen is conjugated to an enzyme, such as β-glucuronidase.[9] This antibody-enzyme conjugate is administered to the patient and localizes at the tumor site. After the conjugate has cleared from systemic circulation, a non-toxic glucuronide prodrug (synthesized using this compound as a starting material) is administered. The enzyme at the tumor site cleaves the glucuronide moiety, releasing the active cytotoxic drug directly in the tumor microenvironment, leading to localized tumor cell death and reduced side effects.[10]

Prodrug Monotherapy

Glucuronide prodrugs can also be used in monotherapy for tumors that have a high level of extracellular β-glucuronidase activity in the tumor microenvironment.[10] In this approach, the prodrug is administered systemically, and the acidic and enzyme-rich environment of the tumor facilitates the release of the active drug.

Biological Activity

This compound itself is not known to possess significant biological activity. Its utility lies in its role as a stable, protected precursor for the synthesis of biologically active molecules. The biological effect is ultimately determined by the drug that is released from the glucuronide prodrug. As such, there are no known signaling pathways directly modulated by this compound.

Conclusion

This compound is a cornerstone molecule in carbohydrate chemistry with significant implications for drug development. Its well-defined structure and chemical properties make it an invaluable tool for the synthesis of complex glycosides and, most notably, glucuronide prodrugs for targeted cancer therapies like ADEPT. The methodologies outlined in this guide provide a framework for its synthesis and application, empowering researchers to leverage this versatile compound in the design and development of next-generation therapeutics. Further research into novel applications and optimization of synthetic routes will continue to expand its importance in the pharmaceutical sciences.

References

- 1. Page loading... [guidechem.com]

- 2. Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate =98 GC 7355-18-2 [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. chembk.com [chembk.com]

- 5. 1,2,3,4-Tetra-O-Acetyl-β-d-Mannuronic Acid [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Antibody-directed enzyme prodrug therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antibody-directed enzyme prodrug therapy (ADEPT) for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antibody-directed Enzyme Prodrug Therapy (ADEPT) Development Services - Creative Biolabs [creative-biolabs.com]

- 10. Design and synthesis of water-soluble glucuronide derivatives of camptothecin for cancer prodrug monotherapy and antibody-directed enzyme prodrug therapy (ADEPT) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,2,3,4-Tetra-O-acetyl-β-D-glucuronic acid methyl ester

This guide provides comprehensive technical information on 1,2,3,4-Tetra-O-acetyl-β-D-glucuronic acid methyl ester, a key intermediate in synthetic carbohydrate chemistry and drug development. It is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnological fields.

Chemical Identity and Properties

1,2,3,4-Tetra-O-acetyl-β-D-glucuronic acid methyl ester is a protected derivative of D-glucuronic acid, a ubiquitous component in biological systems. The acetyl and methyl ester protecting groups make it a stable, soluble, and versatile building block for chemical synthesis.

Table 1: Physicochemical Properties

| Property | Value | References |

|---|---|---|

| Molecular Formula | C₁₅H₂₀O₁₁ | [1] |

| Molecular Weight | 376.31 g/mol | [1] |

| CAS Number | 7355-18-2 | [1] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 179 °C | |

| Optical Activity [α]20/D | +8.1° to +9.5° (c=1, CHCl₃) | |

| Solubility | Soluble in acetonitrile and hot butanone | [1] |

| Storage | Long-term at -20°C; Short-term at 2-8°C |[2][3] |

Role in Drug Development and Metabolism

Glucuronidation is a major pathway in Phase II drug metabolism, where the enzyme UDP-glucuronosyltransferase (UGT) attaches glucuronic acid to a drug. This process increases the drug's water solubility, facilitating its excretion from the body. Consequently, glucuronic acid derivatives are crucial in drug design.

This compound serves as a precursor for developing drug prodrugs.[4] By attaching it to a parent drug, its pharmacokinetic properties, such as solubility and bioavailability, can be enhanced.[4] It has been specifically utilized in research to develop water-soluble camptothecin glucuronide derivatives for cancer prodrug monotherapy and antibody-directed enzyme prodrug therapy (ADEPT).[5] The protected nature of 1,2,3,4-Tetra-O-acetyl-β-D-glucuronic acid methyl ester makes it an ideal starting material for these synthetic efforts.

Application in Chemical Synthesis: α-Glucuronidation

1,2,3,4-Tetra-O-acetyl-β-D-glucuronic acid methyl ester is a highly effective glycosyl donor for the stereoselective synthesis of α-glucuronides. This is significant because while β-glucuronides are common, α-linkages are also found in important bioactive molecules. A facile method uses bis(trifluoromethanesulfonyl)imide (Tf₂NH) as an activator to achieve high α-selectivity.[6]

The reaction proceeds via an oxonium intermediate, which is stabilized by the neighboring methoxycarbonyl group at the C-6 position, promoting the formation of the α-anomer.[6]

Experimental Protocols

The following protocols are adapted from a study on facile α-glucuronidation.[6]

Materials:

-

1,2,3,4-Tetra-O-acetyl-β-D-glucuronic acid methyl ester (glycosyl donor)

-

Alcohol (glycosyl acceptor, e.g., (-)-menthol, β-cholestanol, 1-adamantanol)

-

Bis(trifluoromethanesulfonyl)imide (Tf₂NH) (activator)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate

-

n-hexane

-

Silica gel for column chromatography

General Procedure for α-Glucuronidation:

-

Dissolve the glycosyl donor (1.0 eq) and the alcohol acceptor (1.5-2.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere.

-

Add the activator, Tf₂NH (2.0 eq), to the solution at room temperature.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion (typically 1-3 hours), pour the mixture into ice water to quench the reaction.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography using a suitable eluent system (e.g., n-hexane:ethyl acetate) to afford the desired α-glucuronide.

Table 2: Example Reaction Conditions and Yields for α-Glucuronidation

| Glycosyl Acceptor | Donor (mmol) | Acceptor (mmol) | Tf₂NH (mmol) | Time (h) | Yield (%) | Eluent (Hex:EtOAc) |

|---|---|---|---|---|---|---|

| (-)-Menthol | 0.243 | 0.376 | 0.375 | 2 | 50 | 4:1 |

| β-Cholestanol | 0.220 | 0.325 | 0.456 | 3 | 70 | 4:1 |

| 1-Adamantanol | 0.136 | 0.207 | 0.274 | 1 | 56 | 4:1 |

| 2-Adamantanol | 0.135 | 0.220 | 0.269 | 1.5 | 55 | 3:1 |

Data adapted from a study by Hinou et al.[6]

Spectroscopic Data

Characterization of 1,2,3,4-Tetra-O-acetyl-β-D-glucuronic acid methyl ester is typically performed using NMR spectroscopy. The ¹H NMR spectrum provides a distinct pattern of signals corresponding to the acetyl protons, the methyl ester protons, and the protons on the pyranose ring, confirming the structure and stereochemistry of the compound.[2][7]

Table 3: Analytical Data

| Analysis | Result | Reference |

|---|---|---|

| ¹H NMR | Conforms to structure | [2] |

| Assay (GC) | ≥98.0% | [1] |

| TLC Conditions | SiO₂; Ethyl acetate:Hexane (2:1); Rf=0.29 |[2] |

References

In-Depth Technical Guide to the Physicochemical Properties of Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate (CAS 7355-18-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate, a key intermediate in synthetic organic chemistry. The information is presented for easy reference and application in research and development settings.

Chemical Identity and Structure

Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate is a protected derivative of D-glucuronic acid, widely used as a building block in carbohydrate chemistry and drug development.[1][2] Its acetylated form enhances its solubility in organic solvents and makes it a versatile glycosyl donor for the synthesis of various glucuronides.[1][3]

-

Chemical Name : Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate[7][8]

-

Synonyms : 1,2,3,4-Tetra-O-acetyl-β-D-glucuronic Acid Methyl Ester, Methyl tetra-O-acetyl-β-D-glucopyranuronate, (2S,3R,4S,5S,6S)-6-(Methoxycarbonyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate[4][9][10]

Physicochemical Properties

The following tables summarize the key quantitative physicochemical properties of Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate. These values are compiled from various chemical suppliers and databases.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Physical Appearance | White to off-white solid, powder, or crystalline solid | [1][4][11][12] |

| Melting Point | 175 - 179 °C | [1][4][13][14][15] |

| Boiling Point | 412.3 ± 45.0 °C (Predicted) | [4][15] |

| Density | 1.33 ± 0.1 g/cm³ (Predicted) | [4] |

| Optical Activity | [α]20/D +8.1° to +9.5° (c=1 in CHCl₃) | [16] |

Table 2: Solubility Profile

| Solvent | Solubility | Source(s) |

| Acetone | Soluble | [1] |

| Chloroform (CHCl₃) | Slightly Soluble | [1][4] |

| Dichloromethane (DCM) | Soluble | [13] |

| Dimethylformamide (DMF) | Soluble | [1] |

| Dimethyl sulfoxide (DMSO) | Soluble | [1] |

| Ethyl Acetate | Slightly Soluble | [4][13] |

Role in Organic Synthesis

This compound is not typically investigated for its own biological signaling pathways. Instead, its primary utility is as a glycosyl donor in synthetic chemistry. It is a crucial starting material for attaching a glucuronic acid moiety to other molecules, a process known as glucuronidation. This is particularly important in drug development for synthesizing prodrugs with improved water solubility and for creating metabolites for toxicological studies.[1][5][17] For example, it has been used in the synthesis of water-soluble derivatives of the anti-cancer drug camptothecin and in the preparation of catecholamine prodrugs for potential Parkinson's disease treatment.[5][8][17]

Experimental Protocols

Detailed experimental protocols for this specific compound are not widely published. However, the determination of its key physicochemical properties follows standard methodologies for solid organic compounds.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity. A sharp melting range (typically <1°C) indicates high purity, while a broad and depressed range suggests the presence of impurities.

Methodology:

-

Sample Preparation : A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube to a height of 1-2 mm.[6]

-

Apparatus Setup : The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is placed in a heating apparatus, such as a Thiele tube containing mineral oil or an automated melting point apparatus with a heated metal block.[4]

-

Heating : The apparatus is heated slowly and steadily, especially near the expected melting point (at a rate of approximately 1-2°C per minute).[4]

-

Observation : Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample has liquefied. The melting point is reported as the range T1-T2.

Purity Assessment by Thin-Layer Chromatography (TLC)

TLC is a rapid and effective method to assess the purity of a sample by separating its components based on differential partitioning between a stationary phase and a mobile phase.

Methodology:

-

Plate Preparation : A pencil line (the origin) is drawn approximately 1 cm from the bottom of a silica gel TLC plate.

-

Sample Application : A dilute solution of the compound in a volatile solvent (e.g., ethyl acetate) is prepared. A small spot of this solution is applied to the origin using a capillary tube.

-

Development : The TLC plate is placed in a sealed chamber containing a shallow pool of the mobile phase (eluent), ensuring the solvent level is below the origin. A common mobile phase for this compound is a mixture of hexane and ethyl acetate (e.g., 1:2 v/v).[13] The solvent moves up the plate by capillary action.

-

Visualization : Once the solvent front is near the top of the plate, the plate is removed and the solvent front is marked. As the compound is colorless, visualization is achieved using a UV lamp (if the compound is UV-active) or by staining, for example, with an acidic ceric ammonium molybdate (CAM) solution followed by heating.

-

Analysis : A pure compound should appear as a single spot. The retention factor (Rf), calculated as the distance traveled by the spot divided by the distance traveled by the solvent front, is a characteristic value for a given compound and eluent system.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Thin Layer Chromatography to check purity of Benzophenone [sites.science.oregonstate.edu]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. discofinechem.com [discofinechem.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. pennwest.edu [pennwest.edu]

- 8. goldbio.com [goldbio.com]

- 9. scribd.com [scribd.com]

- 10. saltise.ca [saltise.ca]

- 11. byjus.com [byjus.com]

- 12. youtube.com [youtube.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. Solubility determination of barely aqueous-soluble organic solids. | Semantic Scholar [semanticscholar.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate =98 GC 7355-18-2 [sigmaaldrich.com]

- 17. m.youtube.com [m.youtube.com]

The Synthetic Cornerstone of Glucuronidation: A Technical Guide to Methyl D-glucopyranuronate 1,2,3,4-tetraacetate

An In-depth Exploration of the Discovery, Synthesis, and Application of a Key Glycosyl Donor for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of Methyl D-glucopyranuronate 1,2,3,4-tetraacetate, a pivotal intermediate in carbohydrate chemistry and drug development. The document details its historical synthesis, modern experimental protocols, physicochemical properties, and its critical role as a glycosyl donor in the synthesis of glucuronide conjugates.

Discovery and History

The first synthesis of Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate was reported in 1955 by G. N. Bollenback and his colleagues.[1][2][3] Their work laid the foundation for utilizing this protected monosaccharide as a stable and versatile building block in the burgeoning field of carbohydrate chemistry. The compound's significance grew with the understanding of glucuronidation as a major metabolic pathway for drugs and other xenobiotics. The development of reliable synthetic routes to this compound was crucial for studying drug metabolism and for the deliberate synthesis of glucuronide prodrugs to enhance the pharmacological properties of parent molecules.

Physicochemical and Spectroscopic Data

This compound is a white to off-white crystalline powder.[4] It is readily soluble in solvents like acetonitrile and hot butanone.[4] The β-anomer is the most commonly used and commercially available form. Detailed physicochemical and spectroscopic data for the β-anomer are summarized in the tables below.

Table 1: Physicochemical Properties of Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate

| Property | Value | Reference |

| CAS Number | 7355-18-2 | [4] |

| Molecular Formula | C₁₅H₂₀O₁₁ | [4] |

| Molecular Weight | 376.31 g/mol | [4] |

| Appearance | White to off-white powder | [4] |

| Melting Point | 179 °C | |

| Optical Rotation | +6.0 to +11.0° (c=1, CHCl₃) | [4] |

| Solubility | Soluble in acetonitrile and hot butanone | [4] |

Table 2: Spectroscopic Data for Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate

| Spectroscopy | Data | Reference |

| ¹H NMR | See detailed spectrum data below. | [5] |

| ¹³C NMR | See detailed spectrum data below. | [6] |

| IR | See detailed spectrum data below. | |

| Mass Spec | See detailed spectrum data below. |

Note: Detailed peak lists for NMR and IR spectra are often found in certificates of analysis from commercial suppliers or in dedicated spectroscopic databases.

Experimental Protocols

The synthesis of Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate is well-established, with a reliable and detailed procedure available in Organic Syntheses. The following protocol is an adaptation of that method.

Synthesis of Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate from D-glucurono-6,3-lactone

This two-step, one-pot procedure involves the methanolysis of D-glucurono-6,3-lactone followed by per-acetylation.

Reagents and Materials:

-

D-Glucurono-6,3-lactone

-

Methanol (anhydrous)

-

Sodium hydroxide

-

Acetic anhydride

-

Sodium acetate (anhydrous)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

Procedure:

-

Methanolysis: A solution of sodium hydroxide in anhydrous methanol is prepared and cooled to 0 °C in an ice bath. D-glucurono-6,3-lactone is added portion-wise to the stirred solution, maintaining the temperature at 0 °C. The reaction is stirred until all the lactone has dissolved.

-

Solvent Removal: The methanol is removed under reduced pressure using a rotary evaporator to yield the crude methyl glucuronate as a foam.

-

Acetylation: Acetic anhydride and anhydrous sodium acetate are added to the crude product. The mixture is heated to effect per-acetylation of the hydroxyl groups.

-

Work-up: After cooling, the reaction mixture is diluted with dichloromethane and washed sequentially with water, saturated aqueous sodium bicarbonate, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or silica gel chromatography to yield Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate as a white solid.

Expected Yield: 50-60%

Role in Drug Development and Glucuronidation

Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate is a key glycosyl donor in the synthesis of β-glucuronides. This is particularly relevant in drug development for several reasons:

-

Prodrug Synthesis: Many drugs are administered as glucuronide prodrugs to improve their solubility, bioavailability, or to target specific tissues where β-glucuronidase activity is high (e.g., in tumor microenvironments).[7] For instance, it has been used in the synthesis of water-soluble glucuronide derivatives of camptothecin, an anti-cancer agent.[7]

-

Metabolite Synthesis: The synthesis of drug glucuronide metabolites is essential for their identification and characterization in drug metabolism studies. Having access to synthetic standards is crucial for analytical method development and validation.

-

Biochemical Studies: This compound is used to study the activity of glycosyltransferases and glycosidases, enzymes involved in the metabolism of carbohydrates and xenobiotics.

The use of Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate as a glycosyl donor typically involves its conversion to a more reactive species, such as a glycosyl bromide or trichloroacetimidate, which then reacts with the drug molecule (the aglycone) in the presence of a suitable promoter.

Visualizations

Diagram 1: Synthesis of Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate

Caption: A workflow diagram illustrating the key steps in the synthesis of Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate.

Diagram 2: General Workflow for Drug Glucuronidation

References

- 1. Synthesis and stability study of a new major metabolite of γ-hydroxybutyric acid [beilstein-journals.org]

- 2. researchrepository.universityofgalway.ie [researchrepository.universityofgalway.ie]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. 1,2,3,4-Tetra-O-acetyl-β-D-glucuronic acid methyl ester [deyerchem.com]

- 5. METHYL 1,2,3,4-TETRA-O-ACETYL-BETA-D-GLUCURONATE(7355-18-2) 1H NMR [m.chemicalbook.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. goldbio.com [goldbio.com]

Acetylated Monosaccharides in Glycobiology: A Technical Guide for Researchers

Introduction: Acetylation of monosaccharides, a fundamental modification where acetyl groups are added to the hydroxyl moieties of sugars, plays a pivotal role in the intricate world of glycobiology. This modification significantly alters the physicochemical properties of monosaccharides, rendering them more lipophilic and capable of passively diffusing across cell membranes.[1][2][3] Once inside the cell, these acetylated sugars are processed by intracellular esterases, which remove the acetyl groups, liberating the monosaccharide for participation in metabolic pathways.[3] This characteristic has made per-O-acetylated monosaccharides invaluable tools for researchers, particularly as metabolic probes to study glycan biosynthesis and function in both mammalian and bacterial systems.[1][4][5] Beyond their utility as research tools, endogenous O-acetylation, especially of sialic acids, is a critical regulatory mechanism in various biological processes, including immune recognition, apoptosis, and cell adhesion.[6][7][8] This technical guide provides an in-depth review of the roles, synthesis, and analysis of acetylated monosaccharides, offering detailed protocols and quantitative data to support researchers and drug development professionals in this dynamic field.

Section 1: Biological Roles and Applications

Acetylated monosaccharides are central to numerous biological functions and research applications, primarily in metabolic glycan engineering and the modulation of cellular processes.

Metabolic Labeling and Chemical Probes

Per-O-acetylation dramatically enhances the cellular uptake of monosaccharide probes.[3] This strategy is widely used in Metabolic Oligosaccharide Engineering (MOE), where cells are fed acetylated monosaccharide analogs bearing bioorthogonal functional groups like azides or alkynes.[1][9] After intracellular deacetylation and metabolic incorporation into cellular glycans, these chemical reporters can be visualized or isolated using "click chemistry," enabling the study of glycosylation dynamics.[10]

However, the efficiency of this process is cell-type and probe-dependent. For instance, some bacterial species, such as Plesiomonas shigelloides and Helicobacter pylori, show a strong preference for acetylated probes over unprotected ones, likely due to a lack of endogenous transporters for the latter.[1][2][3] Conversely, Bacteroides fragilis can incorporate both forms at comparable levels, as it possesses sufficient esterase activity to efficiently deacetylate the probes.[1][2] Inefficient deacetylation can lead to artifactual labeling, highlighting the need to validate probes on a case-by-case basis.[4][5]

The degree of acetylation also impacts labeling efficiency, often in relation to the probe's solubility. For methylcyclopropene (Cyoc)-tagged mannosamine derivatives, which have low aqueous solubility, tri- and diacetylated versions result in significantly enhanced cancer cell labeling compared to the fully tetra-acetylated form.[11][12] In contrast, for more soluble azide-tagged sugars, decreasing the level of acetylation leads to reduced glycan labeling.[12][13]

Modulation of Protein Glycosylation and Cell Adhesion

O-acetylation of glycans can directly influence protein function and cellular interactions. In Gram-positive bacteria, O-acetylation of N-acetylglucosamine (GlcNAc) residues on serine-rich repeat (SRR) glycoproteins is a key regulatory step.[6] This acetylation can prevent further glycosylation at the same position, thereby optimizing the adhesin's function.[6] For example, loss of O-acetylation on the Streptococcus gordonii adhesin GspB leads to increased glucosylation, which in turn significantly reduces the bacteria's ability to bind to human platelets.[6] In Neisseria species, O-acetylation of O-linked glycans, controlled by the acetylase PglI, has been shown to alter glycan chain lengths and mask epitopes, affecting antigenicity.[14][15][16]

O-Acetylated Sialic Acids in Signaling and Disease

Sialic acids, typically found at the terminal positions of glycan chains, can be O-acetylated at the C-4, C-7, C-8, or C-9 positions.[17][18] This modification acts as a molecular switch in critical signaling pathways. For example, 9-O-acetylation of the ganglioside GD3 prevents its internalization and subsequent accumulation in mitochondrial membranes, a process that would otherwise trigger apoptosis.[7] O-acetylation also modulates immune recognition by inhibiting the binding of sialic acids to Siglec immune receptors, effectively acting as an "on/off" switch for certain immune signaling events.[7][8] Furthermore, changes in the expression of O-acetylated sialic acids are associated with various diseases, including cancer and autoimmunity, making them potential biomarkers and therapeutic targets.[8][18][19]

Section 2: Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects and analysis of acetylated monosaccharides.

Table 1: Metabolic Labeling Efficiency of Variably Acetylated Monosaccharides in Cancer Cells

| Cell Line | Monosaccharide Probe | Degree of Acetylation | Median Fluorescence Intensity (Fold increase over control) | Reference |

|---|---|---|---|---|

| COLO205 | AcₓManNCyoc | Diacetylated (Ac₂) | 17.4 ± 0.4 | [12] |

| COLO205 | AcₓManNCyoc | Triacetylated (Ac₃) | 16.6 ± 0.8 | [12] |

| COLO205 | AcₓManNCyoc | Tetra-acetylated (Ac₄) | Significantly reduced signal | [12] |

| Jurkat | 1,3,4-O-Bu₃ManNAz | Tributanoylated | Effective labeling at 12.5 to 25 µM | [10] |

| Jurkat | Ac₄ManNAz | Tetra-acetylated | Requires 50 to 150 µM for similar labeling |[10] |

Table 2: Diagnostic Fragment Ions for GC-MS Analysis of Acetylated Methyl Glycosides

| Monosaccharide Type | Diagnostic Fragment Ions (m/z) | Reference |

|---|---|---|

| Hexose | 200 | [20] |

| Pentose | 128, 170 | [20] |

| 6-deoxyhexose | 142, 184 | [20] |

| Glucose (¹³C-labeled) | 243/248 | [21] |

| Xylose (¹³C-labeled) | 128/132 | [21] |

| Arabinose (¹³C-labeled) | 217/218 |[21] |

Section 3: Diagrams of Workflows and Pathways

Visual representations of key processes involving acetylated monosaccharides.

Caption: Workflow for metabolic glycan labeling with acetylated monosaccharides.

Caption: O-acetylation of sialic acids regulates apoptosis and immune recognition.

Caption: Analytical workflow for GC-MS analysis of acetylated methyl glycosides.

Section 4: Key Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of acetylated monosaccharides, compiled from established literature.

Protocol 4.1: General Per-O-Acetylation of a Monosaccharide

This protocol is adapted from a method using a lithium perchlorate catalyst for efficient acetylation.[22]

-

Preparation: In a clean, dry reaction vessel, combine the desired monosaccharide (1 mmol), acetic anhydride (Ac₂O, 1.1 equivalents per hydroxyl group), and lithium perchlorate (LiClO₄, 0.1 equivalents per hydroxyl group).

-

Reaction: Stir the mixture at 40°C in an oil bath.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Once complete, quench the reaction by adding water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate.

-

Washing: Wash the organic layer successively with a saturated sodium bicarbonate (NaHCO₃) solution and then with brine.

-

Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude per-O-acetylated monosaccharide.

-

Purification (if necessary): If the product is not pure as determined by ¹H NMR, it can be further purified using silica gel column chromatography.[1][22]

Protocol 4.2: Metabolic Glycan Labeling in Bacteria

This protocol describes a general method for labeling bacterial surface glycans using an acetylated azidosugar probe.[1]

-

Bacterial Culture: Inoculate the desired bacterial strain into a rich liquid medium. Grow the culture to an optical density (OD₆₀₀) of 0.3–0.4.

-

Probe Addition: Add the per-O-acetylated azidosugar probe (e.g., Ac₄GlcNAz) to the culture at a final concentration of 1 mM. As a negative control, treat a separate culture with a non-azide-containing acetylated sugar (e.g., Ac₄GlcNAc) at the same concentration.

-

Incubation: Continue to incubate the cultures under their optimal growth conditions for a specified period (e.g., 16-24 hours) to allow for probe uptake, deacetylation, and metabolic incorporation.

-

Cell Harvesting: Harvest the bacterial cells by centrifugation.

-

Washing: Wash the cell pellets with a suitable buffer (e.g., PBS) to remove any unincorporated probe.

-

Bioorthogonal Ligation (for detection): Resuspend the washed cells in a buffer and add a fluorescently-labeled bioorthogonal ligation partner (e.g., Alexa Fluor 488-DBCO for azide-labeled cells).

-

Incubation for Ligation: Incubate the reaction mixture for 1-2 hours at room temperature to allow for the click chemistry reaction to occur.

-

Final Wash and Analysis: Wash the cells again to remove excess fluorescent reagent. The labeled cells are now ready for analysis by methods such as flow cytometry or fluorescence microscopy.[1]

Protocol 4.3: Analysis of Monosaccharide Composition by GC-MS

This protocol outlines the preparation of acetylated methyl glycoside derivatives for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[20][21]

-

Methanolysis: Place the dried polysaccharide or glycoprotein sample (approx. 1-2 mg) in a screw-cap tube. Add 1 mL of 1.25 M HCl in dry methanol. Seal the tube and heat at 85°C for 16 hours to release and methylate the monosaccharides.

-

Neutralization and Drying: After cooling, neutralize the sample with a suitable base (e.g., silver carbonate) and centrifuge. Transfer the supernatant to a new tube and dry it under a stream of nitrogen.

-

Acetylation: Add 100 µL of acetic anhydride and 100 µL of pyridine to the dried methyl glycosides. Seal the tube and heat at 100°C for 30 minutes.

-

Solvent Removal: Evaporate the acetic anhydride and pyridine under a stream of nitrogen.

-

Extraction: Partition the acetylated derivatives between water and an organic solvent like dichloromethane. Collect the organic phase.

-

GC-MS Analysis: Dry the organic phase and resuspend the sample in a suitable solvent (e.g., hexane). Inject an aliquot into the GC-MS system.

-

Data Interpretation: Identify the monosaccharides based on their retention times compared to known standards and their characteristic electron ionization (EI) mass fragmentation patterns.[20][21]

Section 5: Applications in Drug Development and Research

The unique properties of acetylated monosaccharides position them as powerful assets in biomedical research and therapeutic development.

-

Drug Discovery and Target Validation: Metabolic labeling with acetylated sugar probes allows for the identification and characterization of glycoproteins that are differentially expressed in disease states, such as cancer.[11][12] This can uncover novel biomarkers for diagnostics and new therapeutic targets.

-

Anti-Cancer Strategies: Certain acetylated monosaccharide analogs have shown pro-apoptotic effects. For example, the ketone-bearing N-levulinoyl analogue 3,4,6-O-Bu₃ManNLev is highly apoptotic and is being investigated as a potential anti-cancer drug candidate.[10]

-

Vaccine and Antibiotic Development: Bacterial glycans are validated targets for vaccines and antibiotics.[2][5] Acetylated probes facilitate the study of bacterial glycan biosynthesis, which can aid in the development of inhibitors for key enzymes in these pathways.[1][4]

-

Modulating Cell Adhesion and Immunity: Understanding how O-acetylation regulates cell-cell interactions, such as bacterial adhesion to host cells or immune cell recognition, opens avenues for developing therapeutics that can block pathogenic interactions or modulate immune responses.[6][7] For instance, targeting the O-acetylated form of the ganglioside GD2, which is more specifically expressed on neuroblastoma cells, could lead to more targeted and effective cancer immunotherapies.[7]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Examination of Acetylated Monosaccharides as Metabolic Probes in Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Examination of Acetylated Monosaccharides as Metabolic Probes in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Examination of Acetylated Monosaccharides as Metabolic Probes in Bacteria | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. O-acetylation controls the glycosylation of bacterial serine-rich repeat glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Functions and Biosynthesis of O-Acetylated Sialic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. Metabolic Oligosaccharide Engineering with N-Acyl Functionalized ManNAc Analogues: Cytotoxicity, Metabolic Flux, and Glycan-display Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolic Glycan Labeling of Cancer Cells Using Variably Acetylated Monosaccharides. [repository.cam.ac.uk]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. Structural and genetic analyses of glycan O-acetylation in a bacterial protein glycosylation system: evidence for differential effects on glycan chain length - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. O-acetylation of sialic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. research.tue.nl [research.tue.nl]

- 19. O-Acetylated Sialic Acids and Their Role in Immune Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Acetylated Methyl Glycosides: Advantages & Limitations - Glycopedia [glycopedia.eu]

- 21. Carbohydrate analysis of hemicelluloses by gas chromatography-mass spectrometry of acetylated methyl glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

Crystal structure of methyl 1,2,3,4-tetra-O-acetyl-beta-D-glucopyranuronate

An In-depth Technical Guide to the Crystal Structure of Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the crystal structure of methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate. It includes detailed experimental protocols for its synthesis and crystallization, a thorough summary of its crystallographic data, and an outline of the workflow for its structural determination. The role of this compound as a pivotal intermediate in pharmaceutical research is also discussed.

Introduction

Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate is a fully protected derivative of D-glucuronic acid, a key carbohydrate in biochemistry. Its chemical formula is C₁₅H₂₀O₁₁ and it has a molecular weight of 376.31 g/mol .[1][2] This compound is of significant interest to the pharmaceutical and medicinal chemistry sectors, where it serves as a crucial building block in the synthesis of glucuronides.[3] Glucuronidation is a major pathway for the metabolism of drugs, xenobiotics, and endogenous compounds, and access to protected intermediates like this one is essential for synthesizing reference metabolites and developing glucuronide-based prodrugs.[3][4] The precise knowledge of its three-dimensional structure, as determined by single-crystal X-ray diffraction, is fundamental for understanding its reactivity, stability, and stereochemical behavior in glycosylation reactions.

Experimental Protocols

Synthesis from D-Glucurono-6,3-lactone

The synthesis of the title compound is reliably achieved from commercially available D-glucurono-6,3-lactone. The following protocol is adapted from a procedure published in Organic Syntheses.[5]

-

Ring Opening: Sodium hydroxide (20 mg, 0.5 mmol) is dissolved in methanol (50 mL) under a nitrogen atmosphere in a flask cooled to 0 °C. D-Glucuronolactone (5.0 g, 28 mmol) is added portion-wise over 25 minutes, ensuring the internal temperature remains at 0 °C.[5] The mixture is stirred for an additional 30 minutes until the lactone is fully dissolved.

-

Solvent Removal: The methanol is removed by rotary evaporation at a bath temperature not exceeding 30 °C to yield a pale yellow foam.[5] The foam is dried under vacuum for 2 hours.

-

Acetylation: Acetic anhydride (50 mL, 530 mmol) and anhydrous sodium acetate (9.5 g, 116 mmol) are added to the foam.[5] The suspension is heated to 90 °C under nitrogen for 1.5 hours.

-

Crystallization and Isolation: The reaction mixture is cooled to room temperature and left to stand overnight, during which the product crystallizes. The resulting crystalline solid is collected by filtration, washed with cold water, and then with cold ethanol to remove impurities, including the α-anomer.[5][6] The product is then dried under vacuum.

Caption: Workflow for the synthesis and isolation of the title compound.

Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction can be obtained through recrystallization.

-

Solvent Selection: Ethanol is an effective solvent for growing single crystals of the β-anomer.[3]

-

Procedure: The purified compound is dissolved in a minimal amount of hot ethanol. The saturated solution is then allowed to cool slowly to room temperature.

-

Crystal Formation: Over several hours to days, colorless, prism-shaped crystals will form. The vessel should be left undisturbed during this period to prevent the formation of polycrystalline material.

-

Harvesting: The mother liquor is carefully decanted, and the crystals are gently removed and dried.

Crystal Structure Determination

The determination of the molecular structure is achieved using single-crystal X-ray diffraction.

Data Collection and Structure Solution Protocol

-

Crystal Mounting: A suitable single crystal (typically < 0.5 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen (e.g., at 100-120 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer, such as an Oxford Diffraction Gemini, equipped with a Mo or Cu X-ray source.[3] A series of diffraction images are recorded as the crystal is rotated.

-

Data Processing: The collected images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffracted spots are integrated and scaled.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

-

Structure Refinement: An initial molecular model is built into the electron density map. The atomic positions and thermal parameters are then refined against the experimental data until the calculated and observed diffraction patterns show the best possible agreement.

Caption: General workflow for single-crystal X-ray structure determination.

Crystallographic Data Summary

The crystal structure of methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate has been determined and reported.[3][6][7] The key crystallographic parameters are summarized in the table below, based on data from Hayes et al. (2016), which confirms the structure previously reported by Root et al.[3]

| Parameter | Value |

| Chemical Formula | C₁₅H₂₀O₁₁ |

| Formula Mass | 376.31 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.5193(3) |

| b (Å) | 15.0118(6) |

| c (Å) | 16.3268(6) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1842.19(12) |

| Z (Molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | 1.357 |

Table compiled from data presented in Hayes, J.A., et al., Carbohydrate Research, 2016.[3]

The structure confirms the β-configuration at the anomeric center (C1) and the expected ⁴C₁ chair conformation of the pyranose ring. All four hydroxyl groups and the C6-methyl ester are equatorially oriented, while the anomeric acetyl group is axial.

Role in Drug Development

This compound is not typically used as an active pharmaceutical ingredient itself but is a vital tool in the drug development pipeline. Its primary role is as a glycosyl donor for the synthesis of glucuronide metabolites.

-

Metabolite Synthesis: During drug development, it is crucial to identify and characterize the metabolites of a drug candidate. Glucuronides are often major metabolites, and synthesizing them using this protected donor allows for their unequivocal identification and quantification in biological samples.

-

Prodrug Strategies: The compound can be used to synthesize glucuronide prodrugs.[4] A pharmacologically active molecule is attached to the glucuronic acid moiety, often rendering it inactive and more water-soluble. The prodrug can then be selectively activated at a target site (e.g., a tumor) by enzymes like β-glucuronidase, which cleave the glucuronide linkage and release the active drug.

Caption: Logical role as a key intermediate in drug development pathways.

References

A Comprehensive Technical Guide to Methyl D-glucopyranuronate 1,2,3,4-tetraacetate: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Methyl D-glucopyranuronate 1,2,3,4-tetraacetate, a pivotal intermediate in carbohydrate chemistry and pharmaceutical development. This document details its synonyms, physicochemical properties, a detailed synthesis protocol, and its critical role in the synthesis of glucuronide conjugates, which are essential for enhancing the solubility and bioavailability of various therapeutic agents.

Nomenclature and Synonyms

This compound is known by several alternative names in scientific literature and chemical catalogs. A comprehensive list of these synonyms is provided below to aid in literature searches and material sourcing.

-

1,2,3,4-Tetra-O-acetyl-β-D-glucuronic acid methyl ester[1][2]

-

Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate

-

1,2,3,4-Tetra-O-acetyl-β-D-glucopyranuronic acid methyl ester

-

Methyl 1,2,3,4-tetra-acetyl-D-glucopyranuronate[2]

-

Methyl(1,2,3,4-tetra-O-acetyl-β-D-glucopyranoside)uronate

-

(2S,3R,4S,5S,6S)-6-(Methoxycarbonyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate

-

β-D-Glucopyranuronic acid, methyl ester, tetraacetate

-

Methyl tetra-O-acetyl-β-D-glucopyranuronate

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 7355-18-2 | [2][3] |

| Molecular Formula | C₁₅H₂₀O₁₁ | [2][3] |

| Molecular Weight | 376.31 g/mol | [2][3] |

| Appearance | White to off-white powder or crystals | [2] |

| Melting Point | 179 °C | |

| Optical Rotation | [α]20/D +8.1° to +9.5° (c=1 in CHCl₃) | [3] |

| Solubility | Soluble in chloroform, ethyl acetate. Easily soluble in acetonitrile and hot butanone. | [2][3] |

| Purity (Assay) | ≥98% (GC) | [3] |

| Storage Temperature | 2-8°C | [3] |

Synthesis Protocol

The synthesis of this compound is a multi-step process starting from D-glucuronic acid. The following protocol is a generalized procedure based on established chemical transformations.

Materials:

-

D-glucuronic acid

-

Methanol (anhydrous)

-

Acetyl chloride or other esterification catalyst

-

Acetic anhydride

-

Pyridine (anhydrous) or other suitable base

-

Sodium bicarbonate solution (saturated)

-

Dichloromethane or Chloroform

-

Magnesium sulfate (anhydrous)

-

Hexane

-

Ethyl acetate

Procedure:

-

Esterification of D-glucuronic acid: D-glucuronic acid is first converted to its methyl ester. This is typically achieved by reacting D-glucuronic acid with anhydrous methanol in the presence of an acid catalyst such as acetyl chloride. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure.

-

Acetylation: The resulting methyl glucuronate is then per-acetylated. The crude methyl glucuronate is dissolved in a mixture of acetic anhydride and a base, such as anhydrous pyridine. The reaction is typically stirred at room temperature for several hours (e.g., 16 hours) until complete acetylation is achieved. The reaction progress can be monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is poured onto ice water and extracted with an organic solvent like dichloromethane or chloroform. The organic layer is washed successively with water, saturated sodium bicarbonate solution to neutralize any remaining acid, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

Crystallization: The crude this compound is purified by crystallization from a suitable solvent system, such as ethyl acetate/hexane, to afford the final product as a white crystalline solid.

Applications in Drug Development and Glucuronide Synthesis

This compound is a crucial building block in the synthesis of glucuronide conjugates. Glucuronidation is a major pathway for the metabolism and detoxification of drugs, xenobiotics, and endogenous compounds, leading to more water-soluble and readily excretable products. In drug development, strategically attaching a glucuronic acid moiety to a drug molecule can improve its pharmacokinetic properties.

This compound serves as a versatile glycosyl donor in various glycosylation reactions. It has been instrumental in the synthesis of water-soluble glucuronide derivatives of cancer therapeutics, such as camptothecin, for use in prodrug monotherapy and antibody-directed enzyme prodrug therapy (ADEPT).

Experimental Workflow: Synthesis of a Glucuronide Conjugate

The following diagram illustrates a generalized workflow for the synthesis of a glucuronide conjugate using this compound as the starting material. This process involves the activation of the anomeric center followed by coupling with an acceptor molecule (e.g., a drug with a hydroxyl or amine group).

Caption: Generalized workflow for glucuronide synthesis.

This workflow highlights the key stages: activation of the anomeric carbon of the glucuronic acid derivative, coupling with the desired drug molecule, and subsequent deprotection to yield the final water-soluble glucuronide conjugate. The choice of activating agent and reaction conditions is crucial for achieving high yields and stereoselectivity in the glycosylation step.

References

The Pivotal Role of Acetylated Sugars as Biochemical Reagents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular biology and drug discovery, the ability to probe and manipulate biological processes at the molecular level is paramount. Glycosylation, the enzymatic process of attaching glycans (sugar chains) to proteins and lipids, is a critical post-translational modification that governs a vast array of physiological and pathological events, including cell-cell recognition, immune responses, and cancer metastasis. The inherent complexity and heterogeneity of glycans, however, have historically posed significant challenges to their study. The advent of acetylated sugars as biochemical reagents has revolutionized the field of glycobiology, providing powerful tools to unravel the "sugar code" of the cell.

This technical guide provides a comprehensive overview of the multifaceted roles of acetylated sugars as indispensable biochemical reagents. We will delve into their applications in metabolic glycoengineering, their function as precursors in complex carbohydrate synthesis, and their significance in modulating biological signaling pathways. This guide will further provide detailed experimental protocols for key techniques and present quantitative data in clearly structured tables to facilitate comparison and experimental design. Finally, we will utilize Graphviz diagrams to visually represent crucial workflows and signaling pathways, offering a holistic understanding of the power and utility of acetylated sugars in modern biochemical research.

Core Concepts: The Advantage of Acetylation

The primary role of acetylating sugars in a biochemical context is to enhance their lipophilicity. The hydroxyl (-OH) groups that adorn monosaccharides render them highly polar and generally impermeable to the nonpolar lipid bilayer of the cell membrane. By converting these hydroxyl groups into acetate esters (-OAc), the overall polarity of the sugar molecule is significantly reduced, facilitating its passive diffusion across the cell membrane. Once inside the cell, ubiquitous intracellular esterases efficiently cleave the acetyl groups, liberating the native or modified sugar to participate in the cell's metabolic pathways. This strategy is the cornerstone of metabolic glycoengineering (MGE) .[1]

Applications of Acetylated Sugars

Metabolic Glycoengineering (MGE)

MGE is a powerful technique that enables the introduction of chemically modified sugars into cellular glycans.[2] By feeding cells peracetylated monosaccharides bearing a bioorthogonal chemical reporter, such as an azide or an alkyne, researchers can tag specific classes of glycans for subsequent visualization, enrichment, and analysis.[3] The most commonly used acetylated sugar for this purpose is peracetylated N-azidoacetylmannosamine (Ac4ManNAz) , a precursor to sialic acid.[3] Once metabolized, the azido-sialic acid is incorporated into cell surface sialoglycans, which can then be covalently labeled with probes via "click chemistry."[3]

Precursors for Chemical and Chemoenzymatic Synthesis

Acetylated sugars are fundamental building blocks in the chemical and chemoenzymatic synthesis of complex oligosaccharides and glycoconjugates.[4] Acetyl groups serve as versatile protecting groups for the hydroxyl functionalities of monosaccharides, allowing for regioselective chemical modifications at other positions.[4] Their stability under various reaction conditions and the ease of their removal make them ideal for multi-step synthetic strategies. In chemoenzymatic synthesis, acetylated sugars can be used as acceptor substrates for glycosyltransferases to build complex glycan structures with high precision.[4]

Modulators of Biological Processes

The acetylation state of certain sugars can directly influence biological signaling and cellular adhesion. A prominent example is the O-acetylation of sialic acids, which plays a crucial role in cancer progression. De-O-acetylation of sialic acids on the surface of cancer cells has been shown to increase their binding to selectin receptors on endothelial cells, promoting metastasis.[5][6] Understanding and manipulating this process with acetylated sugar analogs is a promising avenue for developing novel anti-cancer therapeutics.

Quantitative Data on the Application of Acetylated Sugars

The following tables summarize key quantitative data related to the use of acetylated sugars as biochemical reagents.

| Sugar Derivative | Cell Line | Fold Enhancement in Labeling (Compared to Tetra-acetylated) | Reference |

| Diacetylated AcxManNCyoc | COLO205 | ~2.5 | [7] |

| Triacetylated AcxManNCyoc | COLO205 | ~3.0 | [7] |

| Tetra-acetylated AcxManNAz | COLO205 | Optimal labeling efficiency | [7] |

| Diacetylated AcxManNAz | COLO205 | Decreased labeling | [7] |

| Triacetylated AcxManNAz | COLO205 | Decreased labeling | [7] |

| Table 1: Comparison of Metabolic Labeling Efficiency of Variably Acetylated Monosaccharides in COLO205 Cancer Cells. |

| Sugar | Anhydride/Catalyst | Yield (%) | Reference |

| D-Glucose | Acetic Anhydride / Iodine | 99 | [8] |

| D-Galactose | Acetic Anhydride / Iodine | 98 | [8] |

| D-Mannose | Acetic Anhydride / Iodine | 99 | [8] |

| D-Xylose | Acetic Anhydride / Iodine | 95 | [8] |

| D-Glucose | Acetic Anhydride / LiClO4 | 99 | [9] |

| Table 2: Yields of Per-O-Acetylation of Various Monosaccharides. |

| Fucose Analogue | Concentration | Reduction in Core Fucosylation (%) | Incorporation of Analogue (%) | Reference |

| 2F-Fuc | 100 µM | ~40 | ~10 | [10] |

| Ac-2F-Fuc | 100 µM | ~45 | ~12 | [10] |

| 5-AlkFuc | 100 µM | ~80 | ~60 | [10] |

| Ac-5-AlkFuc | 100 µM | ~85 | ~65 | [10] |

| Table 3: Effect of Acetylated and Non-Acetylated Fucose Analogues on IgG Fucosylation. |

Experimental Protocols

Protocol 1: Per-O-acetylation of a Monosaccharide (e.g., D-Mannosamine)

Objective: To synthesize the peracetylated form of a monosaccharide to enhance its cell permeability for metabolic labeling experiments.

Materials:

-

D-Mannosamine hydrochloride

-

Pyridine (anhydrous)

-

Acetic anhydride

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

-

Ethyl acetate/hexane solvent system

Procedure:

-

Dissolve D-Mannosamine hydrochloride (1.0 eq) in anhydrous pyridine under a nitrogen atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add acetic anhydride (5.0 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by slowly adding ice-cold water.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to obtain the pure peracetylated mannosamine.

Protocol 2: Metabolic Labeling of Cell Surface Sialoglycans with Ac4ManNAz

Objective: To incorporate azido-modified sialic acids into the cell surface glycans of cultured mammalian cells.

Materials:

-

Mammalian cell line (e.g., Jurkat, HeLa)

-

Complete cell culture medium

-

Peracetylated N-azidoacetylmannosamine (Ac4ManNAz) stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell scraper or trypsin-EDTA

Procedure:

-

Culture the desired mammalian cell line to approximately 70-80% confluency in a T75 flask or 10 cm dish.

-

Prepare the labeling medium by adding Ac4ManNAz stock solution to the complete cell culture medium to a final concentration of 25-50 µM.[11] Include a vehicle control (DMSO) for comparison.

-

Remove the existing medium from the cells and wash once with sterile PBS.

-

Add the labeling medium to the cells.

-

Incubate the cells for 48-72 hours under standard cell culture conditions (37°C, 5% CO2).[11]

-

After the incubation period, harvest the cells. For adherent cells, use a cell scraper or trypsin-EDTA. For suspension cells, pellet by centrifugation.

-

Wash the cells three times with ice-cold PBS to remove any unincorporated Ac4ManNAz.

-

The azide-labeled cells are now ready for downstream applications, such as click chemistry-mediated visualization or enrichment.

Protocol 3: Visualization of Metabolically Labeled Glycans via Click Chemistry

Objective: To visualize the azide-labeled glycans on the cell surface using a copper-free click chemistry reaction with a fluorescently-labeled alkyne probe.

Materials:

-

Metabolically labeled cells (from Protocol 2)

-

Unlabeled control cells

-

DBCO-functionalized fluorescent dye (e.g., DBCO-FITC, DBCO-Cy5)

-

Flow cytometry buffer (e.g., PBS with 1% BSA)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Resuspend the azide-labeled and control cells in flow cytometry buffer at a concentration of 1 x 10^6 cells/mL.

-

Add the DBCO-functionalized fluorescent dye to the cell suspension to a final concentration of 10-50 µM.[12]

-

Incubate the cells for 30-60 minutes at 37°C, protected from light.[12]

-

After incubation, pellet the cells by centrifugation.

-

Wash the cells three times with flow cytometry buffer to remove any unreacted fluorescent probe.

-

Resuspend the final cell pellet in an appropriate volume of flow cytometry buffer.

-

Analyze the labeled cells using a flow cytometer or visualize them under a fluorescence microscope.

Mandatory Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. Strategies for chemoenzymatic synthesis of carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Early in vitro results indicate that de-O-acetylated sialic acids increase Selectin binding in cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Streamlined synthesis of per-O-acetylated sugars, glycosyl iodides, or thioglycosides from unprotected reducing sugars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl D-Glucopyranuronate 1,2,3,4-tetraacetate from D-Mannose

For Researchers, Scientists, and Drug Development Professionals